4-Iodobutyl acetate
Overview
Description
4-Iodobutyl acetate (4-IBA) is a chemical compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid with a strong odor and is used as a reagent in organic synthesis. 4-IBA is a derivative of acetic acid and is also known as 4-iodobutyl ethanoate. It is widely used in the laboratory as a reagent for the synthesis of various compounds and has been used in a variety of scientific research applications.
Scientific Research Applications
Polymer Production and Consumption
The research conducted by van Aalst-van Leeuwen et al. (1997) provides insights into the behavior of microorganisms under dynamic substrate supply conditions, particularly in wastewater treatment processes. The study focuses on the accumulation of storage polymers like poly(beta-hydroxybutyrate) (PHB) in Paracoccus pantotrophus when exposed to a pulse of acetate. The accumulation of PHB is strongly dependent on the organism's growth rate before the acetate pulse, and the model developed describes the kinetics of PHB formation and consumption effectively (van Aalst-van Leeuwen et al., 1997).
Regioselectivity in Chemical Synthesis
The work of Geen et al. (1990) explores the N-alkylation of 2-aminopurines with 2-acetoxymethyl-4-iodobutyl acetate, demonstrating variations in the ratio of N-9 to N-7 alkylated products depending on the C-6 substituent of the purine. This study provides valuable information on the influence of substituents in chemical synthesis, highlighting the correlation between the regioselectivity and the resonance and lipophilicity parameters of the C-6 substituent (Geen et al., 1990).
Dairy Production and Animal Health
Urrutia and Harvatine (2017) investigated the effect of acetate supply on milk fat synthesis in lactating dairy cows. Their research indicates that increasing acetate supply enhances milk fat synthesis, suggesting nutritional strategies that augment ruminal acetate absorption could potentially increase milk fat by stimulating de novo fatty acid synthesis (Urrutia & Harvatine, 2017).
Drug Development and Neuroprotection
Ricobaraza et al. (2009) explored the use of Sodium 4-phenylbutyrate (4-PBA), a histone deacetylase inhibitor, in the treatment of Alzheimer's disease (AD). Their findings reveal that 4-PBA reversed spatial learning and memory deficits in a mouse model of AD, suggesting its potential as a novel approach for AD treatment (Ricobaraza et al., 2009).
Cancer Treatment
Al-Raqa et al. (2017) synthesized a novel lutetium(III) acetate phthalocyanine for photodynamic therapy in cancer treatment. Their research demonstrates that this compound exhibits promising properties as a potential photosensitizer, producing higher singlet oxygen than the clinically used motexafin lutetium (Al-Raqa et al., 2017).
Mechanism of Action
Target of Action
It is known that 4-iodobutyl acetate is used in the preparation of tricyclohexyl (acetoxybutyl) phosphonium iodide and tri-n-hexyl (acetoxybutyl) phosphonium iodide . These compounds could potentially be the targets of 4-Iodobutyl acetate.
Mode of Action
It is known that 4-Iodobutyl acetate is used in the synthesis of other compounds , suggesting that it may interact with its targets through chemical reactions to form these compounds.
Biochemical Pathways
Given its use in the synthesis of other compounds , it is likely that 4-Iodobutyl acetate may influence the biochemical pathways associated with these compounds.
Result of Action
Given its use in the synthesis of other compounds , it is likely that the action of 4-Iodobutyl acetate results in the formation of these compounds.
properties
IUPAC Name |
4-iodobutyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO2/c1-6(8)9-5-3-2-4-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPVVTDEKLGZDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369897 | |
Record name | 4-Iodobutyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodobutyl acetate | |
CAS RN |
40596-44-9 | |
Record name | 4-Iodobutyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodobutyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 4-Iodobutyl acetate influence its reactivity in N-alkylation reactions with substituted purines?
A: [] The research by Chawla and colleagues investigated how different substituents at the C-6 position of 2-aminopurines affect the regioselectivity of N-alkylation using 4-Iodobutyl acetate. The study revealed that the ratio of N-9 to N-7 alkylation products varied significantly depending on the electronic and steric properties of the C-6 substituent. For instance, electron-donating groups like methoxy led to a lower N-9/N-7 ratio (1.8:1) compared to bulky, electron-withdrawing groups like isopropyl (25:1). This suggests that 4-Iodobutyl acetate's reactivity and the resulting regioselectivity in these reactions are influenced by the electronic and steric environment around the purine's reaction sites. You can read more about this research here: .
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